(E)-GW 4064
Description
Rationale for GW4064 as a Research Tool
GW4064, a synthetic isoxazole-based small molecule, was first reported in 2000 as a potent and selective agonist of FXR, rapidly establishing its significance as a key research tool. guidetopharmacology.orgcenmed.com
Potency and Selectivity as an FXR Agonist
GW4064 is recognized for its high affinity and agonistic activity towards FXR. Research has reported varying EC50 values, including 65 nM in CV1 cell lines and 80 nM and 90 nM in CV-1 cells transfected with mouse and human FXR expression vectors, respectively. nih.gov Other studies indicate an EC50 as low as 15 nM. nih.govwikipedia.orgfishersci.selipidmaps.orguni.lu
Table 1: Reported EC50 Values for GW4064 on FXR
| Cell Line/System | FXR Species | EC50 (nM) | Reference |
| CV1 cells | N/A | 65 | nih.gov |
| CV-1 cells | Mouse | 80 | nih.gov |
| CV-1 cells | Human | 90 | nih.gov |
| Various | N/A | 15 | nih.govwikipedia.orgfishersci.selipidmaps.orguni.lu |
Initially, GW4064 was lauded for its selectivity, showing no activity at concentrations up to 1 µM on other nuclear receptors, including the retinoic acid receptor. nih.govnih.govwikipedia.orgfishersci.seuni.lu However, subsequent comprehensive investigations have revealed that GW4064 can exhibit off-target effects. Notably, it has been shown to modulate multiple G protein-coupled receptors (GPCRs), specifically activating H1 and H4 histamine (B1213489) receptors while inhibiting H2 histamine receptor signaling. citeab.comnih.govguidetopharmacology.orgfishersci.ca Additionally, GW4064 has been identified as an agonist for estrogen receptor-related receptors (ERRs) and can activate luciferase reporters in an FXR-independent manner. nih.govguidetopharmacology.orgnih.govwikipedia.org These findings highlight the importance of careful interpretation of results when using GW4064 as a sole pharmacological tool for FXR function.
Use in Deciphering FXR Functions
Despite its nuanced selectivity profile, GW4064 has been extensively utilized as a specific pharmacological tool to decipher the cellular and physiological functions of FXR. nih.govguidetopharmacology.orgnih.govwikipedia.org Its application has been instrumental in understanding FXR's involvement in a wide array of biological processes:
Reversing bile acid dysmetabolism and alleviating hepatotoxicity in animal models. guidetopharmacology.org
Attenuating lipopolysaccharide (LPS)-induced hepatic inflammation and protecting against liver inflammation and apoptosis. guidetopharmacology.orgnih.govwikipedia.org
Mitigating diet-induced hepatic steatosis and insulin (B600854) resistance. guidetopharmacology.org
Improving hyperglycemia and hyperlipidemia in diabetic animal models such as db/db mice. nih.govwikipedia.orguni.lu
Regulating cholesterol homeostasis, lipid metabolism, and glucose metabolism. guidetopharmacology.orgguidetopharmacology.orgnih.gov
Increasing the expression of dimethylarginine dimethylaminohydrolase 1 (DDAH1) in the liver and kidney. guidetopharmacology.org
Stimulating autophagy in MCF-7 cells while suppressing it in nutrient-deprived mouse hepatocytes. nih.govnih.govwikipedia.org
Modulating adrenal cholesterol metabolism and glucocorticoid synthesis. calpoly.edu
Playing a role in the regulation of aquaporin 2 (AQP2) expression in the kidney, influencing renal water homeostasis. calpoly.edu
Inhibiting proliferation and migration and promoting apoptosis in cervical cancer cells. cenmed.com
Being used to elucidate the role of FXR in conditions such as dyslipidemia, diabetes, obesity, and various cancers. fishersci.se
Role as a Reference Compound in Drug Discovery
GW4064's well-characterized activity and structure have cemented its status as a critical "tool compound" and "reference compound" in the ongoing quest for FXR-targeted therapeutics. guidetopharmacology.orglipidmaps.orgwikipedia.org Its chemical scaffold has served as a starting point for medicinal chemistry efforts aimed at developing more potent, selective, and pharmacokinetically improved FXR agonists. Derivatives such as Px-102 (PX20606), Px-104 (GS-9674, also known as cilofexor), and Tropifexor (LJN452) have been developed, aiming to overcome the limitations of GW4064 while retaining or enhancing FXR agonistic activity. guidetopharmacology.orgnih.govnih.gov This continuous development of GW4064 derivatives underscores its foundational importance as a benchmark for evaluating new FXR agonists in drug discovery pipelines. wikipedia.org
Challenges and Considerations in GW4064 Research
Despite its utility as a research tool, GW4064 presents several challenges that limit its broader application, particularly in clinical settings.
Bioavailability Limitations in In Vivo Studies
A significant limitation of GW4064 is its poor oral bioavailability in in vivo studies. guidetopharmacology.orgcenmed.comnih.govlipidmaps.orgwikipedia.orgnih.govuni.luuni.lu This is attributed to its limited solubility and the presence of a stilbene (B7821643) olefin moiety in its chemical structure, which also renders it photolabile and susceptible to degradation by ultraviolet (UV) light. guidetopharmacology.orgcenmed.comnih.gov Furthermore, high clearance rates contribute to its limited plasma exposure. cenmed.com These pharmacokinetic drawbacks have largely precluded GW4064 from advancing into clinical development as a therapeutic drug, confining its primary utility to in vitro and preclinical in vivo research as a probe for FXR function. guidetopharmacology.orgcenmed.comlipidmaps.orgwikipedia.orguni.lu To circumvent these issues and enable effective in vivo efficacy assessments, researchers have developed specialized formulation strategies, such as self-emulsifying drug delivery systems (SEDDS), which have shown promise in significantly improving the oral bioavailability of GW4064. uni.lu
FXR-Independent Activities and Off-Target Effects
Despite its primary classification as an FXR agonist, GW4064 exhibits a range of FXR-independent activities and off-target effects that are crucial for a comprehensive understanding of its pharmacological profile. nih.govoup.comresearchgate.netoup.com These effects have been observed in various cellular contexts, including FXR-deficient cells, indicating mechanisms distinct from FXR activation. nih.govoup.com Researchers have noted that GW4064 can activate empty luciferase reporters lacking FXR response elements, suggesting the involvement of alternative cellular targets. nih.govoup.com
Modulation of G Protein-Coupled Receptors (GPCRs)
GW4064 has been identified as a modulator of multiple G protein-coupled receptors (GPCRs), which are a large family of cell surface receptors involved in various physiological processes. nih.govnih.govresearchgate.netoup.comresearchgate.net Unbiased exploratory approaches, including pharmacological inhibitor-based screening and radioligand-binding studies, have revealed that GW4064 interacts with several GPCRs. nih.govnih.govresearchgate.net These interactions contribute to GW4064's effects, including the activation of cAMP and nuclear factor for activated T-cell (NFAT) response elements. nih.govoup.com
Functional studies have demonstrated that GW4064 modulates the activity of histamine receptors. nih.govnih.govresearchgate.netoup.comresearchgate.netresearchgate.net Specifically, GW4064 robustly activates histamine H1 (H1R) and H4 (H4R) receptors, while inhibiting histamine H2 (H2R) receptor signaling events. nih.govnih.govresearchgate.netoup.comresearchgate.netresearchgate.net Radioligand competition binding studies have shown that GW4064 competes with cognate radioligands for binding to H1R and H2R, but not H3R or H4R. nih.govresearchgate.net
The binding affinities (Ki values) for GW4064 at these receptors are summarized in the table below. nih.govresearchgate.net
| Receptor | IC50 (µM) nih.govresearchgate.net | Ki (µM) nih.govresearchgate.net |
| H1R | 8.58 | 4.10 |
| H2R | 7.74 | 6.33 |
The modulation of histamine receptors by GW4064 suggests that these receptors may contribute to the pharmacological actions attributed to GW4064, in addition to FXR and ERRs. nih.govresearchgate.net
GW4064 has also been shown to interact with several muscarinic acetylcholine (B1216132) receptor subtypes, specifically M1, M2, M3, and M5, but not M4. nih.govresearchgate.netresearchgate.net Muscarinic receptors are GPCRs that play diverse roles in the central nervous system and non-nervous tissues. mdpi.comcriver.com M1, M3, and M5 receptors are typically Gq-coupled and excitatory, leading to increased intracellular calcium, while M2 and M4 receptors are Gi-coupled and inhibitory, reducing adenylyl cyclase activity. mdpi.comcriver.comnih.gov
Detailed competition binding studies revealed that GW4064 displaces cognate radioligand binding to these muscarinic receptor subtypes. nih.govresearchgate.net
| Receptor | IC50 (µM) nih.govresearchgate.net | Ki (µM) nih.govresearchgate.net |
| M1 | 7.33 | 1.8 |
| M2 | 4.11 | 1.73 |
| M3 | 11.6 | 5.62 |
| M5 | 7.9 | 4.89 |
These interactions indicate that GW4064 can modulate muscarinic receptor signaling, potentially at higher micromolar concentrations, which correlates with observed binding data. nih.gov
The angiotensin II type 1 receptor (AT1R) is another GPCR with which GW4064 has been found to interact. nih.govresearchgate.net Radioligand competition experiments demonstrated that GW4064 competes with cognate radioligands for binding to AT1R, but not the AT2R. nih.govresearchgate.net
The binding affinity for GW4064 at AT1R is presented below. nih.govresearchgate.net
| Receptor | IC50 (µM) nih.govresearchgate.net | Ki (µM) nih.govresearchgate.net |
| AT1R | 1.03 | 0.94 |
This interaction suggests a potential role for GW4064 in modulating AT1R-mediated signaling pathways. nih.gov
Muscarinic Receptors (M1, M2, M3, M5)
Activation of cAMP and NFAT Response Elements
Beyond its nuclear receptor and GPCR modulatory effects, GW4064 has been shown to activate cyclic adenosine (B11128) monophosphate (cAMP) and nuclear factor for activated T-cell (NFAT) response elements. nih.govnih.govoup.comresearchgate.net These activations were observed on empty luciferase reporters in FXR-deficient cells, indicating an FXR-independent mechanism. nih.govoup.comresearchgate.net
GW4064-induced NFAT-RE activation involves a rapid increase in intracellular Ca2+ accumulation and subsequent NFAT nuclear translocation. nih.govnih.govoup.comresearchgate.net This process is primarily a result of phospholipase C (PI-PLC) pathway-mediated inositol (B14025) 1,4,5-trisphosphate (IP3) receptor activation, leading to increased cellular Ca2+ levels, which in turn activates calcineurin-mediated NFAT nuclear translocation. nih.govresearchgate.net
Regarding cAMP activation, GW4064 dose-dependently enhances basal cAMP levels, with an EC50 of 0.241 µM. researchgate.netglpbio.com This accumulation of cAMP is dependent on Ca2+-dependent soluble adenylyl cyclase. nih.govresearchgate.net Furthermore, GW4064 activation of cAMP response elements (CRE) involves both cAMP accumulation and Ca2+-calcineurin-dependent nuclear translocation of transducers of regulated CRE-binding protein 2 (TORC2). nih.govnih.govresearchgate.netoup.com While cAMP accumulation contributes to CRE activation, the full extent of the GW4064 response is also achieved by additional Ca2+- and calcineurin-dependent events. researchgate.netresearchgate.net
The concentration-dependent response of GW4064 on CRE and NFAT-RE luciferases has been reported with EC50 values after 24 hours of treatment. nih.govglpbio.comresearchgate.net
| Response Element | EC50 (µM) nih.govglpbio.comresearchgate.net |
| CRE | 0.012 |
| NFAT-RE | 0.015 |
These findings underscore the multifaceted signaling capabilities of GW4064 beyond its canonical role as an FXR agonist. nih.govoup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTNEISLBIENSA-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017083 | |
| Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278779-30-9, 1089660-72-9 | |
| Record name | GW 4064 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0278779309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW4064 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GW-4064 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR225WUZ0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Molecular Mechanisms of Gw4064 Action
FXR-Dependent Signaling Pathways
Transcriptional Regulation by FXR Activation
Cytokine Expression (e.g., TNF-α, IFN-γ, IL-1β, IL-6, MCP-1)
Induction of Small Heterodimer Partner (SHP)
GW4064 is a potent inducer of Small Heterodimer Partner (SHP), an atypical nuclear receptor that acts as a corepressor. SHP is a primary target gene of FXR, and its induction by ligand-activated FXR is a key mechanism through which FXR regulates various metabolic pathways oup.comjci.orgnih.gov. The induction of SHP by GW4064 leads to the repression of bile acid biosynthetic genes, such as cholesterol-7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1), thereby decreasing bile acid synthesis jci.org. This mechanism contributes to the hepatoprotective effects observed with GW4064 treatment in models of cholestasis jci.org. The induction of SHP by GW4064 has been observed across various contexts, including in primary human hepatocytes and in vivo mouse models jci.orgnih.govelifesciences.org.
| Target Gene/Protein | Effect of GW4064 on Expression/Activity | Mechanism | Reference |
| SHP mRNA/Protein | Markedly induced | Primary FXR target gene, represses bile acid biosynthesis | oup.comoup.comjci.orgnih.govelifesciences.org |
| CYP7A1 mRNA | Significantly reduced | Repressed by SHP | oup.comjci.org |
| CYP8B1 mRNA | Repressed by SHP | Repressed by SHP | jci.org |
Protein-Protein Interactions
GW4064's actions extend to modulating critical protein-protein interactions, particularly those involving FXR, which are central to its metabolic regulatory functions.
FXR-PGC-1α Interactions
The farnesoid X receptor (FXR) interacts with Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), a key regulator of energy homeostasis and mitochondrial function. GW4064, as an FXR agonist, strongly enhances PGC-1α promoter reporter activity, mRNA, and protein expression oup.comnih.govnih.gov. This induction of PGC-1α by GW4064 has been observed to enhance mitochondrial mass and activity oup.comnih.gov. While FXR generally mediates PGC-1α actions in hepatic gluconeogenesis and lipid metabolism, the induction of PGC-1α by GW4064 can occur through both FXR-dependent and FXR-independent pathways, with FXR contributing to this effect in the liver oup.comnih.govnih.govresearchgate.net. Specifically, phosphorylation of FXR by protein kinase C (PKC) can promote the recruitment of PGC-1α to FXR, enhancing its transcriptional activity oup.com.
| Interaction/Effect | Details of GW4064 Influence | Context/Observation | Reference |
| PGC-1α expression | Strongly enhanced (mRNA, protein, promoter activity) | In FXR-rich (HepG2) and FXR-nonexpressing (C2C12) cells, and in vivo (liver, skeletal muscle) | oup.comnih.govresearchgate.net |
| Mitochondrial mass/activity | Enhanced | C2C12 cells | oup.comnih.gov |
| PGC-1α recruitment to FXR | Promoted by FXR phosphorylation (PKC-induced) | In vitro assays | oup.com |
FXR-ERRα Interactions
GW4064 influences the interaction between FXR and Estrogen Receptor-Related Receptor Alpha (ERRα). ERRα is a nuclear receptor that, like FXR, plays a role in energy homeostasis, particularly in mediating PGC-1α functions related to mitochondrial mass and hepatic glucose oxidation nih.govnih.gov. Research indicates that FXR physically interacts with ERRα and can protect it from repression by the atypical corepressor SHP in the liver nih.govnih.gov. GW4064's activation of ERRα may occur by reducing ERRα's interaction with SHP and enhancing its interaction with coactivators, thereby promoting PGC-1α expression nih.gov. This interplay between ERRα, FXR, PGC-1α, and SHP provides insights into the complex regulation of energy balance nih.govnih.gov.
| Interaction/Effect | Details of GW4064 Influence | Context/Observation | Reference |
| FXR-ERRα physical interaction | FXR interacts with ERRα and protects it from SHP repression | Liver | nih.govnih.gov |
| ERRα activation | GW4064 acts as an agonist for ERR proteins, potentially by reducing ERRα-SHP interaction and enhancing coactivator interaction | Cell-based, biochemical, and biophysical assays | nih.govresearchgate.net |
Gut Microbiota and Bile Acid Interplay
GW4064, as an FXR agonist, plays a significant role in modulating the interplay between the gut microbiota and bile acid metabolism. FXR is a crucial regulator of bile acid homeostasis, and its activation by GW4064 can influence the composition of the gut microbiota and the levels of bile acids mdpi.comfrontiersin.orgmdpi.com. For instance, GW4064 treatment has been shown to prevent bacterial translocation across the intestinal mucosal barrier by impeding damage and inflammation nih.gov. It also regulates bile acid levels and can improve microbiota dysbiosis in an FXR-dependent manner mdpi.com.
GW4064 treatment inhibits bile acid reabsorption, leading to a significant reduction in total bile acid content in plasma and an increase in fecal bile acid levels frontiersin.org. This influence on bile acid metabolism, mediated by FXR, in turn affects the gut microbial community mdpi.comfrontiersin.org. Studies have shown that GW4064 can improve intestinal barrier function and modulate the gut microbiota composition, including specific bacterial taxa like Bacteroides thetaiotaomicron, Bacteroides acidifaciens, and Helicobacter hepaticus mdpi.com.
| Aspect | Effect of GW4064 (via FXR) | Context/Observation | Reference |
| Bile acid reabsorption | Inhibited | Reduced plasma bile acid content, increased fecal bile acid content | frontiersin.org |
| Intestinal barrier function | Ameliorated/Protected (e.g., improved tight-junction markers) | LPS-induced intestinal barrier dysfunction, colon carcinogenesis models | mdpi.comnih.gov |
| Gut microbiota composition | Modulated/Improved dysbiosis (e.g., Bacteroides thetaiotaomicron, Bacteroides acidifaciens, Helicobacter hepaticus) | FXR-dependent mechanism, in mice exposed to LPS and in autism models | mdpi.comfrontiersin.org |
| Bacterial translocation | Prevented/Reduced | In models of biliary duct ligation | mdpi.comnih.gov |
FXR-Independent Signaling Pathways
While primarily known as an FXR agonist, GW4064 also engages in signaling pathways independent of FXR.
Estrogen Receptor-Related Receptor Alpha (ERRα) Activation
GW4064 functions as an agonist for Estrogen Receptor-Related Receptor Alpha (ERRα), and this activation can occur independently of FXR nih.govnih.govresearchgate.netresearchgate.netnih.gov. ERRα is an orphan nuclear receptor that plays a crucial role in regulating mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism nih.govwikipedia.org. GW4064's ability to activate ERRα leads to the induction of PGC-1α expression, even in cells or tissues lacking FXR oup.comnih.govnih.govresearchgate.net. This FXR-independent activation of ERRα by GW4064 contributes to its effects on energy metabolism and mitochondrial function oup.comnih.govresearchgate.net.
Studies have demonstrated that GW4064 strongly enhances PGC-1α promoter activity and expression in both FXR-nonexpressing and FXR-rich cells, and in vivo in tissues like skeletal muscle, which typically does not express FXR oup.comnih.govresearchgate.net. The induction of PGC-1α by GW4064 is mediated through ERRα, and GW4064 is an agonist for all ERR isoforms nih.govnih.gov. This ERRα activation by GW4064 can lead to increased mitochondrial mass and activity, and the expression of PGC-1α target genes involved in mitochondrial function oup.comnih.gov.
| Pathway/Target | Effect of GW4064 | Context/Observation | Reference |
| ERRα activation | Agonist activity | Cell-based, biochemical, and biophysical assays; observed in FXR-nonexpressing cells and tissues | nih.govnih.govresearchgate.netnih.gov |
| PGC-1α induction | Strong enhancement (promoter activity, mRNA, protein) | Occurs via ERRα, even in FXR-nonexpressing cells/tissues (e.g., C2C12 myocytes, skeletal muscle) | oup.comnih.govnih.govresearchgate.net |
| Mitochondrial function | Enhanced (mass, activity, target gene expression) | Consistent with PGC-1α induction by ERRα activation | oup.comnih.gov |
Mitochondrial Biogenesis and Function
The administration of GW4064 leads to an enhancement in both mitochondrial mass and activity. nih.govoup.comresearchgate.net This compound induces the expression of mRNA for several genes critical to mitochondrial function, which are also known targets of ERRα. These include cytochrome C somatic, nuclear respiratory factor (NRF)-2, and ERRα itself. nih.gov Additionally, GW4064 upregulates validated PGC-1α targets such as NRF-1, mitochondrial transcription factor (mt-TFA), and cytochrome C oxidase II (COX-II). nih.gov Beyond its role in biogenesis, GW4064 has been shown to protect against mitochondrial dysfunction and to reduce the production of reactive oxygen species (ROS). life-science-alliance.orgresearchgate.net
G Protein-Coupled Receptor (GPCR) Modulation
Beyond its established role as an FXR agonist, GW4064 has been found to interact with and modulate multiple G protein-coupled receptors (GPCRs). nih.govresearchgate.netnih.govoup.commdpi.comrsc.org Studies have demonstrated that GW4064 causes the activation of Gαi/o and Gq/11 G proteins. nih.govresearchgate.netnih.govoup.com Pharmacological screening has revealed that the activation of Nuclear Factor of Activated T-cells Response Element (NFAT-RE) by GW4064 can be blocked by antagonists of various GPCRs, indicating that its effects may stem from the activation or inhibition of more than one GPCR. nih.govresearchgate.net
Histamine (B1213489) Receptor Subtype Activation/Inhibition
GW4064 acts as a functional modulator of histamine H1, H2, and H4 receptor subtypes. nih.govresearchgate.netnih.govresearchgate.net Specifically, it robustly activates H1 and H4 histamine receptor signaling events. nih.govresearchgate.netnih.govresearchgate.net Conversely, GW4064 inhibits H2 histamine receptor signaling. nih.govresearchgate.netnih.govresearchgate.net It has been noted that GW4064 does not exhibit efficacy against the Gαi-coupled H3 receptor. researchgate.net The H1 receptor primarily couples to Gq/11 proteins, stimulating phospholipase C, while the H2 receptor interacts with Gs to activate adenylyl cyclase. Both H3 and H4 receptors couple to Gi proteins, leading to the inhibition of adenylyl cyclase and stimulation of MAPK. Consistent with its inhibitory action on H2 receptors, GW4064 has been shown to suppress H2R-mediated cAMP accumulation. researchgate.netresearchgate.net
Calcium Signaling (Ca2+ Accumulation)
GW4064 induces a rapid accumulation of intracellular calcium (Ca2+). nih.govresearchgate.netnih.govoup.com This increase in intracellular Ca2+ can be visualized through techniques such as flow cytometry. nih.govresearchgate.net The accumulation of Ca2+ subsequently leads to an enhancement of endogenous calcineurin activity. nih.govresearchgate.net The GW4064-mediated activation of NFAT is primarily a consequence of phosphoinositide phospholipase C (PI-PLC) pathway-mediated inositol (B14025) trisphosphate (IP3) receptor activation and the subsequent upregulation of cellular Ca2+ levels. nih.govresearchgate.net Furthermore, intracellular Ca2+ chelators, such as BAPTA-AM, have been shown to strongly inhibit the GW4064 response on NFAT-RE and suppress cAMP accumulation. nih.govresearchgate.net In some contexts, GW4064 has been observed to modestly inhibit collagen-related peptide (CRP-XL)-stimulated peak calcium concentration in platelets. ahajournals.orgreading.ac.uk
cAMP Signaling (Activation and Suppression)
GW4064 activates cAMP response elements (CRE). nih.govresearchgate.netnih.govoup.com It dose-dependently enhances the basal cyclic AMP (cAMP) level with an EC50 of 0.241 μM. nih.govresearchgate.netglpbio.com In contrast, GW4064 strongly suppresses forskolin-induced cAMP accumulation, exhibiting an IC50 of 0.07 μM. nih.govresearchgate.netglpbio.com The GW4064-induced accumulation of basal cAMP is dependent on Ca2+ and involves soluble adenylyl cyclase. nih.govresearchgate.net The soluble adenylyl cyclase inhibitor KH7 has been shown to block GW4064-induced cAMP accumulation. nih.gov Additionally, GW4064 suppresses H2R-mediated cAMP accumulation. researchgate.netresearchgate.net
Table 1: Effects of GW4064 on cAMP Levels
| Effect on cAMP Signaling | EC50 / IC50 (μM) | Related Mechanism |
| Enhancement of basal cAMP | 0.241 (EC50) nih.govresearchgate.netglpbio.com | Ca2+-dependent soluble adenylyl cyclase nih.govresearchgate.net |
| Suppression of forskolin-induced cAMP | 0.07 (IC50) nih.govresearchgate.netglpbio.com | - |
| Suppression of H2R-mediated cAMP | 3.8 (IC50) researchgate.net | H2R inhibition researchgate.netresearchgate.net |
NFAT Nuclear Translocation
GW4064 induces the nuclear translocation of Nuclear Factor of Activated T-cells (NFAT). nih.govresearchgate.netnih.govoup.comglpbio.comanjiechem.com This process is initiated by rapid intracellular Ca2+ accumulation, which subsequently leads to the activation of calcineurin. nih.govresearchgate.netnih.govoup.comresearchgate.netglpbio.com As a direct consequence of calcineurin activation, the nuclear translocation of endogenous NFATc1 is enhanced by GW4064. nih.govglpbio.comanjiechem.com The GW4064-mediated NFAT activation is primarily attributed to the activation of the PI-PLC pathway, leading to IP3 receptor activation and an increase in cellular Ca2+ levels. nih.govresearchgate.net Both IP3 receptor antagonists and intracellular Ca2+ chelators have been shown to inhibit the GW4064 response on NFAT-RE. nih.govresearchgate.net Furthermore, the activation of NFAT-RE by GW4064 was blocked by dominant-negative Gαi/o and Gq/11 G-protein minigenes. researchgate.net
Table 2: Key Signaling Events in GW4064-Mediated NFAT Activation
| Signaling Event | Key Modulators/Inhibitors | Outcome |
| Intracellular Ca2+ Accumulation | BAPTA-AM (inhibitor) nih.govresearchgate.net | Leads to calcineurin activation nih.govresearchgate.net |
| Calcineurin Activation | FK506 (inhibitor) nih.govresearchgate.net | Enhances NFATc1 nuclear translocation nih.govglpbio.comanjiechem.com |
| PI-PLC Pathway Activation | U73122, Edelfosine (inhibitors) nih.gov | Primary driver of Ca2+ increase nih.govresearchgate.net |
| G Protein Involvement | Dominant negative Gαi/o and Gq/11 G-protein minigenes (blockers) researchgate.net | Blocks NFAT-RE activation researchgate.net |
Iii. Therapeutic Implications and Disease Models
Gastrointestinal and Hepatic Disorders
The farnesoid X receptor (FXR) pathway plays a pivotal role in maintaining intestinal barrier integrity and preventing colorectal cancer (CRC) nih.govnih.gov. Diminished FXR expression is associated with an increased risk of CRC and advanced CRC stages wikipedia.org. GW4064, as an FXR agonist, has been investigated for its potential in CRC treatment.
In the context of colorectal cancer, GW4064 has shown promising effects when combined with anti-PD-L1 immunotherapy. Studies indicate that GW4064 can upregulate programmed death-ligand 1 (PD-L1) expression in CRC cells by activating FXR and MAPK signaling pathways metabolomicsworkbench.orgnih.govciteab.com. This upregulation, while potentially hindering GW4064's efficacy as a monotherapy, proves beneficial in combination strategies. The combination of a PD-L1 antibody with GW4064 has demonstrated excellent anti-tumor effects in CT26 xenograft models metabolomicsworkbench.orgnih.govciteab.comnih.govciteab.comnih.gov. This combined approach led to increased infiltration of CD8+ T cells and resulted in 33% of tumor-bearing mice being cured metabolomicsworkbench.orgnih.govciteab.comnih.govciteab.comnih.gov.
Table 1: Efficacy of GW4064 in Combination with Anti-PD-L1 Immunotherapy in CT26 Xenograft Models
| Treatment Regimen | Anti-tumor Effect | CD8+ T Cell Infiltration | Tumor Cure Rate |
| GW4064 + Anti-PD-L1 Antibody | Excellent metabolomicsworkbench.orgnih.govciteab.comnih.govciteab.comnih.gov | Increased metabolomicsworkbench.orgnih.govciteab.comnih.govciteab.comnih.gov | 33% metabolomicsworkbench.orgnih.govciteab.comnih.govciteab.comnih.gov |
The effects of GW4064 on CRC tumor growth exhibit differences between in vitro and in vivo settings. In vitro, GW4064 has been shown to induce apoptosis, block the cell cycle, and mediate immunogenic cell death (ICD) in CRC cells metabolomicsworkbench.orgnih.govciteab.comnih.govnih.gov. However, when administered alone in vivo, GW4064 disappointingly did not suppress the growth of CT26 xenograft tumors metabolomicsworkbench.orgnih.govciteab.comnih.govnih.gov. In contrast, other research indicates that FXR overexpression and activation with GW4064 attenuated cell proliferation by down-regulating EGFR (Tyr845) phosphorylation and ERK activation in human colon cancer cell lines wikipedia.org. Furthermore, FXR overexpression in human colon cancer cells significantly inhibited tumor growth in vivo in nude mice xenografts, leading to a 64% reduction in tumor volume and a 47% reduction in tumor weight wikipedia.org. This suggests that the context and level of FXR activation are critical for observing in vivo anti-tumor effects. GW4064 also enhanced the chemosensitivity of colorectal cancer to oxaliplatin (B1677828) by inducing pyroptosis, and this combination inhibited cell growth and colony formation in vitro and slowed tumor growth in vivo uni.lu.
Table 2: GW4064's Effects on CRC Tumor Growth
| Condition | Effect on CRC Cells/Tumors | Model | Reference |
| GW4064 alone | Induces apoptosis, blocks cell cycle, mediates ICD | In vitro metabolomicsworkbench.orgnih.govciteab.comnih.govnih.gov | |
| GW4064 alone | Did not suppress tumor growth | CT26 xenograft in vivo metabolomicsworkbench.orgnih.govciteab.comnih.govnih.gov | |
| FXR overexpression + GW4064 activation | Attenuated cell proliferation; reduced EGFR/ERK phosphorylation | In vitro wikipedia.org | |
| FXR overexpression | Reduced tumor volume by 64%, tumor weight by 47% | Nude mice xenografts in vivo wikipedia.org | |
| GW4064 + Oxaliplatin | Inhibited cell growth, induced apoptosis/pyroptosis; slowed tumor growth | In vitro & in vivo uni.lu |
GW4064 has demonstrated a protective role against intestinal epithelial barrier dysfunction. It effectively ameliorates lipopolysaccharide (LPS)-induced disruptions to the intestinal barrier by improving tight-junction markers, specifically claudin1 and zonula occludens-1 nih.govnih.govciteab.com. Additionally, GW4064 treatment helps in decreasing intestinal inflammation and regulating beta-catenin levels, thereby protecting mice from intestinal barrier dysfunction nih.govnih.gov. The compound also improves microbiota dysbiosis through an FXR-dependent mechanism nih.govnih.gov.
GW4064 has shown effectiveness in alleviating LPS-induced colon carcinogenesis nih.govnih.gov. FXR deficiency is known to increase susceptibility to colon cancer by enhancing epithelial permeability to bacteria, promoting Wnt/β-catenin signaling, and increasing intestinal inflammation nih.govnih.gov. GW4064 treatment significantly reduced colon tumorigenesis markers, such as LGR5, CD44, CD34, and cyclin D1, in LPS-treated wild-type mice nih.govnih.gov. However, this effect was not observed in FXR-knockout mice, underscoring the critical role of FXR in mediating these protective effects nih.govnih.gov. While GW4064 significantly inhibited cell proliferation, it also promoted the transcriptional activity of β-catenin, suggesting a complex interplay with the Wnt/β-catenin pathway. GW4064 also attenuates CRC cell proliferation by down-regulating EGFR (Tyr845) phosphorylation and ERK activation wikipedia.orgwikipedia.org.
GW4064, as an FXR agonist, holds significant therapeutic potential for nonalcoholic fatty liver disease (NAFLD) and its more severe form, nonalcoholic steatohepatitis (NASH). FXR is a master regulator of bile acid, lipid, and hepatic glucose metabolism, and its activation is protective against steatosis. In patients with NASH, FXR expression has been found to be decreased and negatively correlated with the NAFLD activity score (NAS).
GW4064 has been shown to reduce hepatic lipid accumulation, steatosis, and improve hyperglycemia and hyperinsulinemia in various experimental models. It effectively reduces hepatic proinflammatory cytokine expressions and macrophage infiltration in a murine model of NAFLD. Treatment with GW4064 also significantly decreased serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels in high-fat diet-fed mice exposed to LPS, indicating a protective role against liver injury. Furthermore, GW4064 represses hepatic steatosis by lowering triglyceride (TG) and free fatty acid levels in the liver. It also contributes to improved insulin (B600854) sensitivity and glucose tolerance in rodents.
Table 3: Effects of GW4064 in NAFLD/NASH Models
| Parameter | Observed Effect with GW4064 Treatment | Reference |
| Hepatic Lipid Accumulation | Reduced | |
| Steatosis | Reduced | |
| Hyperglycemia | Improved | |
| Hyperinsulinemia | Improved | |
| Hepatic Proinflammatory Cytokines | Reduced | |
| Macrophage Infiltration | Reduced | |
| Serum ALT/AST Levels | Significantly decreased | |
| Serum Triglycerides | Reduced | |
| Free Fatty Acids | Reduced | |
| Insulin Sensitivity | Improved | |
| Glucose Tolerance | Improved | |
| NAFLD Activity Score (NAS) | Lowered |
Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)
Hepatic Steatosis Reduction
GW4064 has demonstrated significant efficacy in reducing hepatic steatosis, particularly in diet-induced models. Studies in C57BL/6 mice fed a high-fat diet (HFD) or a high-fat, high-cholesterol diet showed that GW4064 treatment significantly repressed diet-induced hepatic steatosis, evidenced by lower triglyceride and free fatty acid levels in the liver nih.govnih.govresearchgate.net. This effect is attributed to GW4064's ability to reduce the expression of the lipid transporter CD36, without directly affecting lipogenesis-related genes nih.govnih.gov. Furthermore, GW4064 treatment improved plasma lipid profiles by significantly lowering triglyceride and cholesterol concentrations in HFD-fed mice nih.govresearchgate.net.
| Study Model | Diet Type | Key Findings (Hepatic Steatosis) | Reference |
| C57BL/6 mice | High-fat diet (HFD) / High-fat, high-cholesterol diet | Repressed hepatic steatosis; lower triglyceride and free fatty acid levels in liver; reduced lipid transporter CD36 expression; improved plasma triglyceride and cholesterol levels. | nih.govnih.govresearchgate.net |
Liver Inflammation Alleviation
GW4064 exhibits anti-inflammatory properties in the liver. In murine models of nonalcoholic fatty liver disease (NAFLD), activation of FXR by GW4064 alleviated hepatic inflammation and macrophage infiltration wjgnet.comnih.gov. This was reflected by reduced serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), as well as decreased levels of proinflammatory cytokines such as TNF-α, MCP-1, IL-1β, and IL-6 researchgate.netwjgnet.comnih.govspandidos-publications.com. GW4064 has been shown to repress lipopolysaccharide (LPS)-induced proinflammatory cytokine expression in macrophages in vitro and in vivo wjgnet.comnih.govspandidos-publications.com. Its hepatoprotective effect is partly mediated by antagonizing the Toll-like receptor 4 (TLR4) signaling pathway and inhibiting macrophage activation nih.govspandidos-publications.com.
| Study Model | Inflammatory Stimulus/Condition | Key Findings (Liver Inflammation) | Reference |
| Murine NAFLD model | Endotoxin (LPS) | Alleviated hepatic inflammation and macrophage infiltration; reduced serum ALT/AST; decreased proinflammatory cytokines (TNF-α, MCP-1, IL-1β, IL-6); repressed LPS-induced proinflammatory cytokine expression in macrophages. | wjgnet.comnih.govspandidos-publications.com |
| C57BL/6 mice | High-fat diet | Attenuated hepatic inflammation. | nih.govnih.govresearchgate.net |
Anti-Fibrotic Effects
FXR activation by agonists like GW4064 has shown promising anti-fibrotic effects in the liver. Ligand-activated FXR inhibits NF-κB-mediated hepatic inflammatory responses and protects against liver fibrosis development researchgate.net. GW4064 has been demonstrated to inhibit the activation of hepatic stellate cells (HSCs), which are key contributors to liver fibrosis, by suppressing their transdifferentiation and reducing their contractile response to endothelin-1 (B181129) (ET-1) nih.govplos.org. This involves inhibiting the ET-1-mediated activation of the Rho/Rho-associated kinase (ROCK) pathway in activated HSCs nih.govplos.org. Preclinical studies generally support the anti-fibrosis effects of FXR agonists aginganddisease.orgfrontiersin.org.
Cholestatic Liver Diseases
GW4064 has been investigated for its potential in treating cholestatic liver diseases. In rat models of extrahepatic (bile duct ligation, BDL) and intrahepatic (α-naphthylisothiocyanate, ANIT) cholestasis, GW4064 treatment resulted in significant reductions in markers of liver injury, including serum ALT, AST, and lactate (B86563) dehydrogenase, as well as decreased necrosis, inflammation, and bile duct proliferation frontiersin.orgnih.gov. The observed protective effects suggest that FXR agonists may be beneficial in treating cholestatic conditions frontiersin.orgnih.govmdpi.com. GW4064's mechanism in cholestasis involves decreasing the expression of bile acid biosynthetic genes and increasing the expression of genes involved in bile acid transport, such as the phospholipid flippase MDR2 nih.gov.
| Study Model | Cholestatic Model | Key Findings (Cholestatic Liver Diseases) | Reference |
| Rat models | Bile Duct Ligation (BDL) / α-naphthylisothiocyanate (ANIT) | Significant reductions in serum ALT, AST, LDH; decreased necrosis, inflammation, and bile duct proliferation; decreased bile acid biosynthetic genes; increased bile acid transport genes (MDR2). | frontiersin.orgnih.gov |
Short Bowel Syndrome (SBS)-Associated Liver Disease
Mortality associated with liver disease is observed in patients with short bowel syndrome (SBS), often linked to bile acid dysmetabolism nih.govphysiology.org. In a rat model of short bowel resection (SBR)-associated liver disease (SBR-ALD), GW4064 intervention demonstrated the ability to correct bile acid dysmetabolism and alleviate hepatotoxicity glpbio.comnih.govphysiology.orgphysiology.org. GW4064 treatment improved liver histology and serum transaminase activity, indicating attenuation of SBR-ALD nih.govphysiology.org. This was achieved by decreasing fecal bile excretion, elevating plasma/hepatic conjugated bile acid levels, and increasing the reabsorption of conjugated bile acids through the induction of apical sodium-dependent bile salt transporter expression in the ileum glpbio.comnih.govphysiology.orgphysiology.org. GW4064 also inhibited bile acid production by repressing the expression of key synthetases like CYP7A1, CYP8B1, and CYP27A1 nih.govphysiology.org.
| Study Model | Disease Model | Key Findings (SBS-Associated Liver Disease) | Reference |
| Rat model | Short Bowel Resection (SBR)-associated liver disease | Corrected bile acid dysmetabolism; alleviated hepatotoxicity; improved liver histology and serum transaminase activity; decreased fecal bile excretion; elevated plasma/hepatic conjugated bile acids; increased reabsorption of conjugated bile acids; repressed bile acid synthesis enzymes (CYP7A1, CYP8B1, CYP27A1). | glpbio.comnih.govphysiology.orgphysiology.org |
Metabolic Disorders
Obesity
GW4064 has shown effects on obesity and related metabolic parameters. In C57BL/6 mice fed a high-fat diet, GW4064 suppressed weight gain nih.govnih.gov. It also avoided diet-induced hyperinsulinemia and hyperglycemia by decreasing the transcript levels of phosphoenolpyruvate (B93156) carboxykinase (Pepck) and glucose-6-phosphatase (G6pase), two key enzymes in gluconeogenesis nih.govnih.gov. These findings suggest that FXR agonists like GW4064 are promising therapeutic agents for obesity-associated metabolic disorders nih.govnih.gov. However, some studies present conflicting evidence, reporting that GW4064 might augment detrimental effects of high-fat diet on glucose tolerance, weight gain, and energy expenditure, potentially due to a decrease in bile acid synthesis and pool size oup.com.
| Study Model | Condition | Key Findings (Obesity) | Reference |
| C57BL/6 mice | Diet-induced obesity (HFD) | Suppressed weight gain; avoided diet-induced hyperinsulinemia and hyperglycemia; decreased gluconeogenesis enzymes (Pepck, G6pase). | nih.govnih.gov |
Diabetes Mellitus (Type 2)
GW4064 has shown promising effects in models of Type 2 Diabetes Mellitus (T2DM) by improving glucose homeostasis and insulin sensitivity. Studies in diabetic mouse models, such as db/db, ob/ob, and those fed a high-fat diet (HFD), indicate that GW4064 significantly lowers blood glucose levels and ameliorates hyperinsulinemia and hyperglycemia nih.govwikipedia.orgwikipedia.orgwikidata.orgciteab.com.
The mechanism behind these improvements involves the repression of hepatic gluconeogenic genes, such as phosphoenolpyruvate carboxykinase (Pepck) and glucose-6-phosphatase (G6pase), which are key enzymes in glucose production nih.govwikipedia.orgwikidata.org. Concurrently, GW4064 treatment has been observed to increase hepatic glycogen (B147801) synthesis and content, contributing to enhanced insulin sensitivity wikipedia.org. Furthermore, activation of FXR by GW4064 promotes insulin sensitivity in both liver and skeletal muscle wikipedia.orgmims.com. In human β cells, GW4064 has been shown to prevent the decrease in secretory capacity induced by high glucose and palmitate, suggesting a protective role for pancreatic β-cell function mims.com.
| Effect of GW4064 on Glucose Metabolism in Diabetic Models | Observation | Source |
| Blood Glucose Levels | Significantly lowered | wikipedia.orgwikipedia.orgwikidata.org |
| Hepatic Gluconeogenic Genes (Pepck, G6pase) | Repressed transcript levels | nih.govwikipedia.orgwikidata.org |
| Hepatic Glycogen Synthesis and Content | Increased | wikipedia.org |
| Insulin Sensitivity | Enhanced | wikipedia.orgwikipedia.orgmims.com |
| Hyperinsulinemia and Hyperglycemia | Avoided/Blocked in diet-induced models | nih.govwikidata.org |
Hyperlipidemia and Hypertriglyceridemia
GW4064's role in lipid metabolism is well-documented, with studies demonstrating its ability to improve hyperlipidemia and hypertriglyceridemia. Activation of FXR by GW4064 leads to a significant reduction in plasma and liver triglyceride levels nih.govnih.govwikidata.org. This is achieved by enhancing plasma triglyceride clearance and repressing hepatic lipogenesis nih.gov.
| Effect of GW4064 on Lipid Metabolism | Observation | Source |
| Plasma and Liver Triglyceride Levels | Significantly lowered | nih.govnih.govwikidata.org |
| Hepatic Lipogenesis | Repressed | nih.gov |
| Plasma Lipid Profile (HFD mice) | Improved | nih.gov |
| Hepatic Lipid and Free Fatty Acid Levels | Reduced | nih.govwikidata.org |
| Lipid Transporter CD36 Expression | Markedly reduced | nih.govwikidata.org |
| Plasma Cholesterol Levels | Lowered | nih.govscilit.com |
Atherosclerosis
The anti-atherosclerotic potential of GW4064, through FXR activation, has been explored in various preclinical models. Synthetic FXR ligands, including GW4064, have demonstrated protective effects against the development of aortic plaque formation in models of atherogenesis fishersci.no. It is hypothesized that GW4064 may reduce atherosclerotic plaque formation through direct effects on blood vessels nih.gov.
Its anti-atherosclerotic actions are attributed to a combined modulation of lipid metabolism and the formation of macrophage foam cells, which are key components in atherosclerotic plaque development nih.gov. GW4064 has also been shown to modulate platelet activation by increasing cGMP levels, which can lead to reduced intracellular calcium mobilization, secretion, fibrinogen binding, and aggregation fishersci.no. Specifically, GW4064 was found to reduce ATP secretion following stimulation and inhibit P-selectin exposure, both indicative of reduced platelet activity fishersci.no. FXR is expressed in vascular smooth muscle cells and endothelial cells, and GW4064 can influence vascular contractility and endothelium-dependent relaxation scilit.com.
Other Disease Areas
Beyond metabolic and cardiovascular diseases, GW4064's influence extends to other significant disease areas, highlighting the broad physiological impact of FXR.
Breast Cancer (MCF-7 Cells)
FXR is expressed in breast cancer tissue, including the human breast carcinoma cell line MCF-7 researchgate.netmetabolomicsworkbench.org. Activation of FXR by GW4064 has been shown to induce apoptosis, a programmed cell death, in MCF-7 cells in a concentration-dependent manner researchgate.netfishersci.dk. This apoptotic process is characterized morphologically by nuclear condensation and can be inhibited by broad-spectrum caspase inhibitors researchgate.net.
GW4064 induces the expression of FXR target genes, such as small heterodimer partner (SHP), and represses the expression of aromatase in MCF-7 cells researchgate.netmetabolomicsworkbench.org. Aromatase is an enzyme involved in estrogen synthesis, which can promote breast cancer growth. Additionally, GW4064 has been observed to stimulate autophagy in MCF-7 cells metabolomicsworkbench.orgfishersci.dk. However, it is important to note that some research suggests that GW4064-induced apoptosis in MCF-7 cells might occur independently of FXR, as some studies found MCF-7 cells did not express FXR, and the apoptosis could be blocked by histamine (B1213489) receptor regulators, indicating potential alternate targets for GW4064 fishersci.camdpi.com.
| Effect of GW4064 on MCF-7 Breast Cancer Cells | Observation | Source |
| Apoptosis Induction | Concentration-dependent | researchgate.netfishersci.dk |
| Nuclear Condensation | Observed during apoptosis | researchgate.net |
| FXR Target Gene (SHP) Expression | Induced | researchgate.netmetabolomicsworkbench.org |
| Aromatase Expression | Repressed | researchgate.netmetabolomicsworkbench.org |
| Autophagy Stimulation | Observed | metabolomicsworkbench.orgfishersci.dk |
| Potential FXR-Independent Effects | Apoptosis blocked by histamine receptor regulators; some studies report no FXR expression in MCF-7 cells | fishersci.camdpi.com |
Adrenal Steroidogenesis and Glucocorticoid Levels
FXR is highly expressed in glucocorticoid-producing adrenocortical cells, suggesting a role in adrenal function citeab.comresearchgate.netthegoodscentscompany.commims.comctdbase.orgguidetopharmacology.org. GW4064 has been shown to increase fasting plasma corticosterone (B1669441) levels in C57BL/6 mice, indicating enhanced adrenal steroidogenesis nih.govciteab.comciteab.comresearchgate.netmims.com. This increase is associated with a stimulated uptake of lipoprotein-associated cholesterol into the adrenals, evidenced by increased scavenger receptor BI (SR-BI) mRNA and protein expression citeab.comresearchgate.net. Consistent with an enhanced flux of cellular cholesterol into the steroidogenic pathway, adrenal unesterified and esterified cholesterol stores were observed to decrease upon GW4064 treatment citeab.comresearchgate.net.
Notably, GW4064 treatment did not affect plasma ACTH levels, adrenal weight, or the adrenal expression of classic steroidogenic enzymes such as CYP11A1, HSD3B2, CYP21A1, and CYP11B1 citeab.comresearchgate.netmims.com. However, GW4064 stimulated the expression of MRAP, an activator of ACTH-induced signaling via the MC2 receptor, suggesting that FXR activation may enhance ACTH action locally within the adrenals, leading to increased cholesterol synthesis and receptor-mediated uptake, and a higher steroidogenesis rate mims.com. Some research also indicates that GW4064 can induce depressive-like behaviors and elevate serum corticosterone levels in mice guidetopharmacology.orgguidetopharmacology.org.
| Effect of GW4064 on Adrenal Steroidogenesis and Glucocorticoid Levels | Observation | Source |
| Fasting Plasma Corticosterone Levels | Increased (+45% in C57BL/6 mice) | nih.govciteab.comciteab.comresearchgate.netmims.com |
| Adrenal Steroidogenesis | Enhanced | citeab.comresearchgate.netmims.com |
| Lipoprotein-associated Cholesterol Uptake into Adrenals | Stimulated (increased SR-BI mRNA and protein) | citeab.comresearchgate.net |
| Adrenal Unesterified and Esterified Cholesterol Stores | Decreased (21-41%) | citeab.comresearchgate.net |
| Plasma ACTH Levels, Adrenal Weight, Steroidogenic Genes (CYP11A1, HSD3B2, CYP21A1, CYP11B1) | Unaffected | citeab.comresearchgate.netmims.com |
| MRAP Expression | Stimulated (1.6-fold), enhancing ACTH action | mims.com |
| Depressive-like Behaviors and Serum Corticosterone Levels | Induced/Elevated in mice | guidetopharmacology.orgguidetopharmacology.org |
Bone Metabolism (Osteogenesis)
FXR plays a positive regulatory role in bone metabolism, influencing both bone formation (osteogenesis) and bone resorption pathways fishersci.cacmdm.twnih.govnih.gov. FXR is expressed in calvaria and bone marrow cells, with its expression observed to increase during osteoblastic differentiation in vitro fishersci.canih.govnih.gov.
Activation of FXR by agonists like GW4064 has been shown to significantly enhance osteoblastic differentiation. This occurs through the upregulation of Runx2, a key transcription factor for osteoblast differentiation, and by enhancing extracellular signal-regulated kinase (ERK) and β-catenin signaling pathways fishersci.canih.govnih.govnih.gov. GW4064 can also activate the BMP-2-induced differentiation of mesenchymal stem cells (MSCs) into osteoblasts nih.gov. Furthermore, FXR agonists, including GW4064, have demonstrated the ability to suppress osteoclast differentiation from bone marrow macrophages, thus impacting bone resorption fishersci.canih.govnih.gov. In models of osteoarthritis, GW4064 has been shown to ameliorate subchondral bone deterioration and reduce the number of tartrate-resistant acid phosphatase (TRAP) positive multinuclear osteoclasts nih.gov.
| Effect of GW4064 on Bone Metabolism | Observation | Source |
| Osteoblastic Differentiation | Significantly enhanced | fishersci.canih.govnih.govnih.gov |
| Runx2 Upregulation | Observed during osteoblastic differentiation | fishersci.canih.govnih.govnih.gov |
| ERK and β-catenin Signaling | Enhanced | fishersci.canih.govnih.gov |
| Osteoclast Differentiation | Suppressed from bone marrow macrophages | fishersci.canih.govnih.gov |
| Subchondral Bone Deterioration | Ameliorated in osteoarthritis models | nih.gov |
| Osteoclast Number (TRAP-positive) | Reduced in osteoarthritis models | nih.gov |
Iv. Methodological Approaches in Gw4064 Research
In Vitro Studies
Cell Cycle Analysis
Cell cycle analysis is a fundamental technique used to investigate the impact of GW4064 on cell proliferation and division. Studies have demonstrated that GW4064 can induce cell cycle arrest in various cancer cell lines. For instance, in esophageal squamous cell carcinoma (ESCC) cells (KYSE150 and EC109), GW4064 treatment (1.5 µM and 3 µM) for 24 hours led to an increase in the percentage of cells in the G0/G1 phase, from 60.8% in control to approximately 76.3-76.4% dovepress.com. Similarly, in hepatocellular carcinoma (HCC) cells (HepG2 and Huh7), GW4064 significantly inhibited cell growth and induced G1 phase arrest, which was associated with an upregulation of p21 expression oncotarget.com. Conversely, in colorectal cancer (CRC) cells (HCT116 and CT26), GW4064 was found to block the G2 phase of the cell cycle nih.gov. It is important to note that the effects on cell cycle can be context-dependent; some research in human HepaRG liver cells suggested a pro-proliferative effect of FXR activation by GW4064, leading to an upregulation of genes involved in G1/S progression plos.org.
Table 1: GW4064 Effects on Cell Cycle in Various Cell Lines
| Cell Line | GW4064 Concentration | Effect on Cell Cycle Phase | Reference |
| KYSE150 (ESCC) | 1.5 µM, 3 µM | G0/G1 phase arrest | dovepress.com |
| EC109 (ESCC) | 1.5 µM, 3 µM | G0/G1 phase arrest | dovepress.com |
| HepG2 (HCC) | Not specified (effective dose) | G1 phase arrest | oncotarget.com |
| Huh7 (HCC) | Not specified (effective dose) | G1 phase arrest | oncotarget.com |
| HCT116 (CRC) | Not specified (effective dose) | G2 phase block | nih.gov |
| CT26 (CRC) | Not specified (effective dose) | G2 phase block | nih.gov |
| HepaRG (Liver) | 1 µM | Pro-proliferative (G1/S progression) | plos.org |
Flow Cytometry
Flow cytometry is extensively used in GW4064 research to quantify various cellular events, including intracellular calcium levels, apoptosis, and cell cycle distribution, as well as surface marker expression. For instance, GW4064 has been shown to induce rapid intracellular Ca2+ accumulation in HEK cells, which was assessed by flow cytometry using Fluo-4 AM nih.govresearchgate.netresearchgate.net. In the context of cancer, flow cytometry has confirmed that GW4064 can induce apoptosis in CRC cells nih.gov and significantly enhance cisplatin-induced apoptosis in biliary tract cancer cells (GBC-SD and RBE) oncotarget.com. It is also employed to analyze cell cycle distribution, corroborating findings from cell cycle analysis dovepress.comnih.govspandidos-publications.com. Beyond cancer, flow cytometry has been utilized to study GW4064's effects on platelets, demonstrating a concentration-dependent inhibition of P-selectin exposure (an α-granule secretion marker) and reduced fibrinogen binding (a marker for integrin αIIbβ3 activation) in stimulated human platelets ahajournals.org.
Proteomic Analysis
Proteomic analysis provides a comprehensive view of protein expression changes in response to GW4064 treatment, offering insights into its molecular mechanisms. In studies on colorectal cancer, proteomic analysis of HCT116 cells treated with GW4064 revealed that the compound could upregulate PD-L1 expression by activating FXR and MAPK signaling pathways nih.gov. This approach helps in identifying key proteins and signaling pathways affected by GW4064, thereby elucidating its broader cellular impact. Quantitative proteomics, often employing techniques like dimethyl labeling, is used to determine changes in the protein repertoire and cellular signaling processes, providing a detailed understanding of the downstream effects of GW4064 ntnu.no.
Radioligand Binding Assays
Radioligand binding assays are critical for characterizing the direct interaction of GW4064 with its target receptors and determining binding affinities. While primarily known as an FXR agonist, GW4064 has been shown to interact with multiple G protein-coupled receptors (GPCRs) through these assays nih.govnih.gov. Detailed competition binding studies have revealed that GW4064 exhibits concentration-dependent replacement of cognate radioligand binding to several muscarinic receptors (M1, M2, M3, M5) and the AT1 receptor nih.govresearchgate.netresearchgate.net. It also competes with cognate radioligands for binding to H1R and H2R, but not H3 and H4 histamine (B1213489) receptors nih.govresearchgate.netresearchgate.net. These findings highlight GW4064's broader pharmacological profile beyond FXR.
Table 2: GW4064 Binding Affinities (K_i) for Various Receptors
| Receptor | K_i (µM) | Reference |
| M1 | 1.8 | nih.gov |
| M2 | 1.73 | nih.gov |
| M3 | 5.62 | nih.gov |
| M5 | 4.89 | nih.gov |
| AT1R | 0.94 | nih.gov |
| H1R | 4.10 | nih.gov |
| H2R | 6.33 | nih.gov |
Intracellular Calcium and cAMP Determination
The determination of intracellular calcium (Ca2+) and cyclic AMP (cAMP) levels is crucial for understanding the immediate signaling events triggered by GW4064. GW4064 has been shown to induce rapid intracellular Ca2+ accumulation and subsequent nuclear translocation of Nuclear Factor of Activated T-cells (NFAT) nih.govnih.govresearchgate.netoup.com. Concurrently, GW4064 activates cAMP, and this activation is dependent on soluble adenylyl cyclase and Ca2+-calcineurin nih.govnih.govresearchgate.netoup.com. These measurements are typically performed using fluorescent indicators for calcium (e.g., Fluo-4 AM) and homogeneous time-resolved fluorescence (HTRF)-based assay kits for cAMP researchgate.net. In studies on platelets, GW4064 was observed to increase cGMP levels but not cAMP levels in platelets stimulated with C-reactive protein-related peptide (CRP) ahajournals.org.
Calcineurin Activity Assays
Calcineurin activity assays are employed to assess the activation of this calcium/calmodulin-dependent serine/threonine protein phosphatase, which plays a key role in various cellular processes, including immune responses and gene transcription. Research indicates that GW4064 induces calcineurin activation, which in turn leads to the dephosphorylation and nuclear translocation of proteins like NFAT and Transducers of Regulated CREB proteins 2 (TORC2) nih.govresearchgate.netresearchgate.net. Calcineurin activity is commonly determined using colorimetric assay kits, where the release of phosphate (B84403) is measured spectrophotometrically nih.govresearchgate.net. For example, HEK cells treated with 1 µM GW4064 showed increased calcineurin activity comparable to that induced by ionomycin, a known calcium ionophore nih.govresearchgate.netresearchgate.net.
CRISPR/Cas9-Mediated Gene Knockdown
CRISPR/Cas9-mediated gene knockdown (or knockout) is a powerful genetic engineering tool used to investigate the specific roles of genes and their products in cellular pathways affected by compounds like GW4064. While direct examples of CRISPR/Cas9 being used to knockdown specific targets in the context of GW4064's direct research are not explicitly detailed in every study, the principle is widely applicable for target validation and mechanistic studies. For instance, the use of FXR knockout mice in studies involving GW4064 demonstrates the importance of genetic manipulation to understand the FXR-dependent and FXR-independent effects of the compound mdpi.comoup.com. CRISPR/Cas9 allows for precise and efficient gene editing, enabling researchers to create cell lines or animal models with reduced or absent expression of a particular gene. This can help confirm whether a specific protein or pathway is essential for GW4064's observed effects, such as its influence on cell cycle, apoptosis, or signaling pathways nih.govregmednet.comnih.govumn.edugithubusercontent.com. By knocking down a suspected target, researchers can determine if GW4064's activity is diminished or abolished, thereby validating the target's involvement.
In Vivo Studies
Microbiota AnalysisResearch involving GW4064 has extended to the analysis of its impact on gut microbiota, particularly in the context of various disease models. Studies utilizing 16S rRNA gene sequencing have revealed that GW4064 treatment can induce changes in the composition and diversity of gut microbial communities. For instance, in BTBR mice, an idiopathic model for autism, GW4064 administration increased the alpha-diversity of fecal microbiota, counteracting the lower diversity observed in these micegoogle.comgoogle.comgoogle.com. Furthermore, GW4064 was found to reverse an elevated Firmicutes to Bacteroidetes ratio, a common phenotype in autism spectrum disorder (ASD) models, and modulate the content of specific genera like Lactobacillus and Allobaculumgoogle.comgoogle.com.
In cholestatic conditions induced by glycochenodeoxycholic acid (GCDCA) in mice, GW4064 administration significantly improved the microbiota structure at both phylum and genus levels, mitigating the imbalance caused by GCDCA uni.lu. Distinct clustering of colon microbiome communities was observed in wild-type (WT) and FXR-knockout (FXR-KO) mice, with GW4064 treatment altering the colon community structure in LPS-injected mice in both WT and FXR-KO groups nih.gov. Specifically, GW4064 reversed the increased abundance of Proteobacteria, Verrucomicrobia, and Firmicutes, along with specific genera such as Clostridium, Escherichia, Bacteroides thetaiotaomicron, Bacteroides acidifaciens, and Akkermansia muciniphila, in LPS-treated WT mice nih.gov. These findings highlight GW4064's potential role in regulating microbiota dysbiosis nih.gov.
Pharmacokinetic Assessments and Formulation StrategiesThe preclinical assessment of GW4064 has consistently identified its limited solubility and poor oral bioavailability as significant hurdlesinvivochem.cnnih.govjkchemical.comnih.gov. In rats, pharmacokinetic analysis showed that GW4064 possesses an oral bioavailability of approximately 10% with a half-life (t½) of 3.5 hourscenmed.comnih.govcenmed.com. This poor pharmacokinetic profile makes it challenging to achieve desired exposure levels for in vivo efficacy studiesinvivochem.cn. To overcome these limitations, various formulation strategies have been explored.
| Pharmacokinetic Parameter (Rats) | Value | Source |
| Oral Bioavailability | 10% | cenmed.comnih.govcenmed.com |
| Half-life (t½) | 3.5 h | cenmed.comnih.govcenmed.com |
Self-Emulsifying Drug Delivery Systems (SEDDS)Self-Emulsifying Drug Delivery Systems (SEDDS) have emerged as a promising strategy to enhance the oral bioavailability of poorly water-soluble drugs like GW4064invivochem.cnjkchemical.comnih.govchem960.com. SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that rapidly disperse in gastrointestinal fluids to form fine oil-in-water emulsions or nanoemulsionschem960.com. This self-emulsification process leads to the solubilization of the drug within the emulsion droplets, facilitating absorptionjkchemical.com.
For GW4064, SEDDS formulations have been developed and tested, demonstrating a significant improvement in its oral bioavailability invivochem.cnnih.gov. This enhanced bioavailability has allowed for the effective evaluation of FXR agonist target efficacy in preclinical models, such as hamsters and cynomolgus monkeys, where the crystalline form of GW4064 showed poor efficacy due to its limited solubility invivochem.cnnih.gov. The use of SEDDS for GW4064 underscores the importance of advanced formulation techniques in enabling the preclinical assessment of compounds with challenging physicochemical properties invivochem.cnnih.gov.
Computational ApproachesComputational methodologies are instrumental in elucidating the molecular mechanisms underlying GW4064's interaction with its target, the farnesoid X receptor (FXR). These approaches provide detailed insights into binding modes, unbinding pathways, and receptor conformational changes.
Molecular Dynamics (MD) SimulationsMolecular dynamics (MD) simulations are extensively employed to study the dynamic behavior of GW4064 within the FXR binding pocket. Conventional MD simulations are initially used to refine the binding and assess the stability of GW4064 in the FXR pocketwikipedia.orgnih.govnih.gov. These simulations provide a dynamic view of the protein-ligand complex, revealing fluctuations and interactions over time. For instance, MD simulations have shown that the isoxazole (B147169) ring of GW4064 can shift towards His447, forming a direct hydrogen bond, which is a key interaction for stabilitynih.gov.
MD simulations also contribute to understanding the structure-activity relationships of GW4064 derivatives, identifying crucial factors for agonistic activity, such as hydrophobicity at certain molecular groups. They help in identifying key residues involved in the interaction between FXR and its ligands, including hydrophobic interactions with residues like LEU287, MET290, ALA291, HIS294, and VAL297 in helix H3, and hydrogen bonds or salt bridges with ARG331 and HIS447.
Ligand Unbinding Pathway AnalysisTo understand how GW4064 dissociates from FXR, ligand unbinding pathway analyses are performed using specialized MD simulation techniques. Random acceleration MD (RAMD) simulations are used to explore possible unbinding pathways of GW4064 from FXRwikipedia.orgguidetopharmacology.orgnih.govnih.gov. These simulations have identified four main pathway clusters, with three subpathways—Paths 2A, 2B, and 1B—being observed most frequentlywikipedia.orgguidetopharmacology.orgnih.govnih.gov.
Further characterization of these pathways involves multiple steered MD (SMD) simulations, which apply an external force to pull the ligand out of the active site along predefined directions wikipedia.orgnih.govnih.gov. By comparing average force profiles and structural changes, Paths 2A and 2B have been identified as the most favorable unbinding pathways wikipedia.orgnih.gov. Path 2A is located between the H1-H2 loop and the H5-H6 loop, while Path 2B is situated in the cleft formed by the H5-H6 loop, H6, and H7 wikipedia.orgnih.gov. Analysis of the residues lining these pathways helps in understanding their roles in ligand unbinding and can inform strategies for structural modification of GW4064 wikipedia.orgguidetopharmacology.orgnih.gov.
Receptor Binding Site CharacterizationComputational approaches play a vital role in characterizing the FXR binding site and its interactions with GW4064. Based on the crystal structure of FXR in complex with GW4064, MD simulations refine the binding and assess stabilitywikipedia.orgnih.govnih.gov. The binding pocket of FXR accommodates GW4064, and the interactions involve specific amino acid residues. For instance, hydrogen bonds are formed between FXR and GW4064, contributing to the stability of the complex. Hydrophobic interactions are also critical, involving residues in helix H3.
Studies have shown that ligand-activated FXR, such as by GW4064, can induce increased occupancy of the FXR/RXRα heterodimer and BRD4 to enhancer regions, leading to the upregulation of specific enhancer RNAs (eRNAs) like FincoR nih.gov. The binding of GW4064 to FXR can also lead to conformational changes in the ligand-binding pocket, which are crucial for protein stability and ligand agonistic activity guidetopharmacology.org. Genomic analysis of hepatic FXR binding sites, identified after GW4064 treatment, revealed that these sites are primarily localized in intergenic and intron regions at an inverted repeat 1 (IR1) motif, and also cluster near transcription start sites. This detailed characterization of the receptor binding site and its dynamic interactions with GW4064 is fundamental for understanding FXR activation and for rational drug design.
Q & A
Basic Research Question
- High-fat diet (HFD) mice : GW4064 (50 mg/kg, oral gavage) suppresses hepatic CD36, reducing steatosis and insulin resistance .
- Cyp27⁻/⁻ mice : Ideal for isolating GW4064 effects in low-bile-acid environments, showing ileal Trpm6 upregulation .
- Endometriosis xenografts : GW4064 inhibits aromatase and ERβ via CREB competition, suggesting therapeutic potential .
Why do transcriptomic profiles differ between human and murine models treated with GW4064?
Advanced Research Question
ChIP-seq reveals species-specific FXR binding sites , with humans showing fewer binding events but stronger transcriptional activation . For example:
- Bsep induction is consistent across species, but Cyp7a1 suppression varies .
- Use primary human hepatocytes for human-relevant pathways and cross-validate findings in murine models .
How does GW4064 modulate magnesium homeostasis?
Advanced Research Question
In Cyp27⁻/⁻ mice , GW4064 upregulates Trpm6 (Mg²⁺ transporter) and downregulates Fxr/Trpm7, altering Mg²⁺ binding/transport genes . To study this:
- Perform ion flux assays in intestinal organoids.
- Use RNA-seq to identify Mg²⁺-responsive gene networks.
- Compare with bile acid-activated FXR to isolate GW4064-specific effects .
Table 1: Key GW4064-Induced Pathways and Experimental Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
